3-(Ethylthio)butanal
Description
BenchChem offers high-quality 3-(Ethylthio)butanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethylthio)butanal including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylsulfanylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-8-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWPVNYSXLWJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949936 | |
| Record name | 3-(Ethylsulfanyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27205-24-9 | |
| Record name | 3-(Ethylthio)butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27205-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanal, 3-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 3-(ethylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Ethylsulfanyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethylthio)butyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethylthio)butanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylthio)butanal, a sulfur-containing aldehyde, is a compound of interest in various fields of chemical research, including flavor and fragrance chemistry as well as in the synthesis of more complex molecules. Its distinct organoleptic properties and reactive functional groups make it a valuable building block. An accurate understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development, ensuring process safety, and for the purification and characterization of its derivatives.
This guide provides a comprehensive overview of the boiling point and density of 3-(Ethylthio)butanal. It details established experimental protocols for the determination of these properties, emphasizing the principles of scientific integrity and reproducibility. Furthermore, this document outlines a common synthetic route and critical safety information to ensure its safe handling and application in a laboratory setting.
Physicochemical Data of 3-(Ethylthio)butanal
The accurate determination of physical constants is a cornerstone of chemical characterization. The boiling point and density of 3-(Ethylthio)butanal are summarized in the table below. It is crucial to note that the boiling point is highly dependent on the ambient pressure.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 189.9 °C | at 760 mmHg | [1][2][] |
| Density | 0.949 g/cm³ | Not Specified | [1][2][] |
| CAS Number | 27205-24-9 | N/A | [1][4] |
| Molecular Formula | C₆H₁₂OS | N/A | [1][4] |
| Molecular Weight | 132.23 g/mol | N/A | [4] |
Scientific Integrity in Physicochemical Measurements
The reliability of experimental data hinges on the purity of the substance and the adherence to validated methodologies. As per the guidelines on Good Reporting Practice for Thermophysical and Thermochemical Property Measurements, it is essential to report the purity of the sample and the uncertainty of the measurements.[5][6][7] Impurities can significantly alter physical properties; for instance, the presence of volatile impurities will lower the observed boiling point, while non-volatile impurities will elevate it. Therefore, purification of 3-(Ethylthio)butanal, for example by distillation, is a critical prerequisite for accurate measurements.
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The capillary method (Siwoloboff method) is a common and reliable technique for determining the boiling point of a small quantity of liquid.
Step-by-Step Methodology
-
Sample Preparation: A small amount (approximately 0.5 mL) of purified 3-(Ethylthio)butanal is placed into a small-diameter test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Boiling Point Identification: Upon further heating, the vapor of the liquid will fill the capillary tube, leading to a rapid and continuous stream of bubbles. At this point, the heating is discontinued.
-
Temperature Recording: The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from 760 mmHg, a pressure correction should be applied.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination using the Capillary Method.
Experimental Protocol: Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume. The use of a pycnometer, a flask with a specific, accurately known volume, is a precise method for determining the density of a liquid.
Step-by-Step Methodology
-
Pycnometer Preparation: A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).
-
Filling the Pycnometer: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with 3-(Ethylthio)butanal at the same temperature and weighed (m₃).
-
Density Calculation: The density of 3-(Ethylthio)butanal is calculated using the following formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water)
Experimental Workflow for Density Determination
Caption: Workflow for Density Determination using a Pycnometer.
Synthesis of 3-(Ethylthio)butanal
A common method for the synthesis of 3-(Ethylthio)butanal involves the Michael addition of ethanethiol to crotonaldehyde. This reaction is typically catalyzed by a base.
Reaction Scheme
Caption: Synthesis of 3-(Ethylthio)butanal via Michael Addition.
Safety Precautions
3-(Ethylthio)butanal is a combustible liquid and is considered moderately toxic by ingestion and skin contact, and a low toxicity hazard by inhalation. It is also an eye irritant.[1] When handling this compound, the following safety precautions should be strictly observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided essential data on the boiling point and density of 3-(Ethylthio)butanal, along with detailed, field-proven protocols for their accurate determination. By adhering to the principles of scientific integrity and implementing the described methodologies, researchers can ensure the reliability of their data. The inclusion of a common synthetic route and critical safety information further equips scientists and drug development professionals with the necessary knowledge for the safe and effective utilization of this compound in their research endeavors.
References
-
Butanal, 3-(ethylthio) - LookChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
Butanal, 3-(ethylthio)- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved February 23, 2026, from [Link]
- SAFETY DATA SHEET. (2025, February 26).
- CN113548990A - Synthetic method of 6-ethylthio-3 hepten-2-one - Google Patents. (n.d.).
-
Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved February 23, 2026, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved February 23, 2026, from [Link]
-
Butanal, 3-(ethylthio)- | C6H12OS | CID 160141 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
Determination of Boiling Point (B.P): - vijaynazare.weebly.com. (n.d.). Retrieved February 23, 2026, from [Link]
-
(PDF) Synthesis and properties of alkylthioethanals - ResearchGate. (2025, August 9). Retrieved February 23, 2026, from [Link]
-
Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
IJT Guidelines For Reporting of New Experimental Property Data. (2013, January 25). Retrieved February 23, 2026, from [Link]
-
Method for measurement of the density of thin films of small organic molecules | Review of Scientific Instruments | AIP Publishing. (2007, March 21). Retrieved February 23, 2026, from [Link]
-
Density Measurement and Density Standards - Reagecon Knowledge. (n.d.). Retrieved February 23, 2026, from [Link]
-
Good reporting practice for thermophysical and thermochemical property measurements (IUPAC Technical Report) | NIST. (2021, April 16). Retrieved February 23, 2026, from [Link]
Sources
Core Directive: The "Application Scientist" Perspective
Technical Safety & Handling Guide: 3-(Ethylthio)butanal
CAS: 27205-24-9 (Primary), 27534-63-4 (Synonym/Isomer) Formula: C₆H₁₂OS Molecular Weight: 132.22 g/mol
As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for sulfur-containing aldehydes like 3-(Ethylthio)butanal , the SDS is a blueprint for experimental success. This compound presents a dual challenge: oxidative instability and potent organoleptic properties (stench) .
Handling this reagent requires more than just standard PPE.[1][2] It demands a "closed-loop" mindset. If you can smell it, you have likely already compromised the reagent's purity (via oxidation) or your containment protocols. This guide synthesizes safety compliance with field-proven handling techniques to ensure both personnel safety and data integrity.
Hazard Profiling & Mechanism
Understanding the why behind the hazards allows for proactive risk management rather than reactive compliance.
The "Stench" Hazard (Olfactory Fatigue)
-
Mechanism: Volatile organic sulfur compounds (VOSCs) bind rapidly to olfactory receptors.
-
Risk: 3-(Ethylthio)butanal has a low odor threshold (ppb range). Continuous exposure leads to olfactory fatigue (nose blindness), where the researcher can no longer detect the leak, increasing the risk of overexposure.
-
Control: Never rely on smell to detect leaks. Use portable VOC monitors if working with large quantities.
Oxidative Instability
-
Mechanism: The sulfide ether linkage (-S-) is electron-rich and prone to oxidation by atmospheric oxygen, initially forming the sulfoxide and eventually the sulfone .
-
Impact: Using oxidized reagent alters stoichiometry and can introduce side reactions in nucleophilic additions or condensations.
-
Control: Store strictly under inert atmosphere (Nitrogen/Argon).
GHS Classification
| Hazard Class | Category | Statement |
| Flammable Liquid | 4 | H227: Combustible liquid. (Flash Point ~69°C) |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Organoleptic | - | Stench: Nauseating odor in high concentrations. |
Physicochemical Characterization
Data aggregated from commercial certificates of analysis and thermodynamic databases.
| Property | Value | Experimental Relevance |
| Boiling Point | 189.9°C @ 760 mmHg | High boiler; difficult to remove by rotary evaporation. |
| Flash Point | 68.8°C (Closed Cup) | Class IIIA Combustible. Safe for standard hoods but avoid open flames. |
| Density | 0.949 g/mL @ 25°C | Slightly less dense than water; floats during aqueous workup. |
| Solubility | Insoluble in H₂O; Soluble in EtOH, Et₂O | Use organic solvents (DCM, EtOAc) for extraction. |
| Vapor Pressure | ~0.56 mmHg @ 25°C | Low volatility reduces inhalation risk if contained, but sufficient for odor travel. |
| Refractive Index | 1.457 | Useful for purity checks if NMR is unavailable. |
Advanced Handling & Storage Protocols
The "Double-Containment" Storage System
Standard caps are insufficient for long-term storage of thiols/sulfides.
-
Primary Container: Glass amber vial with a Teflon-lined septum cap.
-
Secondary Container: Seal the primary vial inside a larger jar containing a layer of activated carbon or vermiculite. This traps fugitive odors and prevents cross-contamination of other reagents in the fridge.
-
Atmosphere: Purge with Nitrogen/Argon after every use.
Experimental Workflow: The "Bleach Trap" Method
To prevent laboratory contamination, all effluent gas and liquid waste must be chemically neutralized before disposal.
Protocol:
-
Preparation: Set up a liquid trap containing 10% Sodium Hypochlorite (Bleach) solution.
-
Venting: Connect the reaction vessel's vent line to bubble through the bleach trap. This oxidizes escaping sulfide vapors into non-volatile sulfoxides/sulfones.
-
Glassware: Rinse all contaminated syringes and flasks with dilute bleach inside the hood before removing them for washing.
Visualization: Safe Aliquoting Workflow
Figure 1: Closed-loop handling workflow ensuring odor containment and reagent stability.
Chemical Stability & Degradation Pathways
Understanding the degradation pathway is critical for troubleshooting low yields. If your clear liquid turns yellow/cloudy or the NMR shows split peaks, oxidation has occurred.
Visualization: Oxidation Pathway
Figure 2: Stepwise oxidation from sulfide to sulfone. The final step (Sulfone formation) is the goal of waste neutralization.
Emergency Response Protocols
Spillage (Small Scale < 100 mL)
-
Evacuate: Clear the immediate area. The smell will travel faster than the toxic vapors.
-
Neutralize: Do not just wipe up. Pour 10% dilute bleach or a hypochlorite-based slurry over the spill.
-
Chemistry:
-
This converts the volatile, smelly sulfide into a non-volatile sulfoxide.
-
-
Absorb: After 10 minutes of contact time, absorb with vermiculite or sand.
-
Disposal: Place in a sealed container labeled "Sulfur Waste - Stench".
Fire Fighting
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Warning: Burning produces Sulfur Oxides (SOx) , which are highly toxic and corrosive.[2] Firefighters must wear SCBA.
Toxicology & Ecological Impact
-
Acute Toxicity: Moderately toxic by ingestion.
-
Skin/Eye: Direct contact causes erythema (redness) and lachrymation.
-
Environmental: Harmful to aquatic life. Do not allow undiluted product to reach ground water or sewage systems.
-
Note: The "stench" characteristic often serves as an early warning system, preventing lethal exposure levels in well-ventilated areas.
-
References
-
PubChem. (2025).[3] Butanal, 3-(ethylthio)- (Compound CID 160141). National Library of Medicine.[2] Retrieved from [Link]
-
The Good Scents Company. (2024). 3-(Ethylthio)butanal Flavor and Fragrance Data. Retrieved from [Link]
-
LookChem. (2025). 3-(Ethylthio)butanal Product Information and Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Oxidation of Sulfides to Sulfoxides and Sulfones. Retrieved from [Link]
Sources
The Metabolic Crossroads of Thio-aldehydes in Fermentation: A Hypothetical Pathway to Potent Aroma Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of fermentation, the sensory profile of the final product is a complex tapestry woven from a multitude of volatile compounds. Among the most potent and impactful are the sulfur-containing molecules, which, even at trace concentrations, can define the character of beverages like wine and beer. While much research has focused on volatile thiols and their significant contribution to desirable "tropical" or "fruity" aromas, the precise metabolic pathways that govern their formation remain a subject of intense investigation. This guide ventures into the core of this metabolic puzzle, proposing a central, yet largely unproven, role for a class of highly reactive and elusive intermediates: thio-aldehydes .
Thio-aldehydes, the sulfur analogues of aldehydes, are notoriously unstable, making their direct detection a formidable analytical challenge.[1] However, their transient existence is a chemically plausible and biologically elegant explanation for the conversion of common fermentation by-products into some of the most powerful aroma compounds known. This document provides a comprehensive overview of the hypothetical metabolic pathway of thio-aldehydes in fermentation, grounded in established biochemical principles and supported by indirect evidence from fermentation science. We will explore their putative formation, their likely conversion into impactful volatile thiols, the factors influencing these transformations, and the analytical strategies required to unravel this complex metabolic network. For researchers and developers, understanding this pathway is not merely an academic exercise; it holds the key to unlocking new methods for controlling and enhancing flavor and aroma profiles in a wide array of fermented products.
Part 1: The Hypothetical Thio-aldehyde Metabolic Hub
At the heart of our discussion is a proposed metabolic hub where two common products of yeast metabolism—aldehydes and hydrogen sulfide (H₂S)—converge to form a transient thio-aldehyde, which is then rapidly converted to a stable and sensorially significant thiol. While a complete, enzymatically-verified pathway in Saccharomyces cerevisiae has yet to be fully elucidated, the individual steps are well-supported by fundamental chemistry and observations in other biological systems.[2]
Formation of Thio-aldehydes: A Tale of Two Precursors
The formation of a thio-aldehyde (R-CHS) in a fermentation environment is predicated on the availability of its two key precursors: an aldehyde (R-CHO) and hydrogen sulfide (H₂S).
1.1.1 Aldehyde Production via the Ehrlich Pathway:
The primary source of aldehydes in fermentation is the Ehrlich pathway, a key metabolic route for the catabolism of amino acids by yeast.[3] In this pathway, an amino acid undergoes transamination to form its corresponding α-keto acid. This is followed by a decarboxylation step, which yields an aldehyde with one less carbon atom than the original amino acid.[3][4]
-
Leucine is converted to 3-methylbutanal (malty, chocolate)
-
Isoleucine yields 2-methylbutanal (malty)
-
Valine produces 2-methylpropanal (malty)
-
Methionine leads to methional (cooked potato)
-
Phenylalanine is converted to phenylacetaldehyde (honey, rose)[4]
These "Strecker aldehydes" are pivotal flavor compounds in their own right but also serve as the carbon backbone for our proposed thio-aldehyde formation.[4][5][6]
1.1.2 Hydrogen Sulfide (H₂S) Production:
Hydrogen sulfide is a well-known by-product of yeast sulfur metabolism.[7] It is primarily formed during the Sulfate Reduction Sequence (SRS) where sulfate from the medium is assimilated to synthesize the essential sulfur-containing amino acids, cysteine and methionine.[2][8] An imbalance in this pathway, often caused by nitrogen limitation or a deficiency in certain vitamins like pantothenic acid, can lead to the accumulation and release of excess H₂S.[7] This "rotten egg" smelling compound, while often considered a defect, is the essential sulfur donor for the formation of thio-aldehydes.
1.1.3 The Reaction: Aldehyde + H₂S → Thio-aldehyde
The direct reaction between an aldehyde and hydrogen sulfide to form a thio-aldehyde is chemically plausible.[2] This reaction is thought to proceed via a nucleophilic attack of the sulfur atom on the carbonyl carbon of the aldehyde, followed by dehydration. While this can occur non-enzymatically, it's highly probable that in the cellular environment, this conversion is facilitated by as-yet-unidentified enzymes to ensure efficiency and specificity.[2]
Conversion and Fate of Thio-aldehydes
Due to their high reactivity, thio-aldehydes are unlikely to accumulate.[1] Instead, they are proposed to be rapidly converted into more stable compounds. The most significant of these conversions is their reduction to volatile thiols.
1.2.1 Reduction to Volatile Thiols:
The reduction of the thio-aldehyde group (-CHS) to a thiol group (-CH₂SH) is a critical step. This conversion is analogous to the well-documented reduction of aldehydes to alcohols by yeast alcohol dehydrogenases (ADHs).[9][10] It is hypothesized that one or more of the many oxidoreductases present in yeast could catalyze this reaction, utilizing cofactors like NADH or NADPH.[11][12]
Thio-aldehyde + NAD(P)H + H⁺ → Volatile Thiol + NAD(P)⁺
This step represents the crucial link to the formation of potent, aroma-active thiols from non-volatile amino acid precursors. For example:
-
3-Methylbutanal (from Leucine) + H₂S → 3-methylbutane-1-thial (hypothetical) → 3-methylbutane-1-thiol (isopentyl mercaptan - skunky, sulfury)
While this example illustrates the principle, the most significant impact comes from the formation of polyfunctional thiols, where the initial aldehyde contains other functional groups.
1.2.2 Other Potential Fates:
Given their reactivity, other fates for thio-aldehydes are possible:
-
Oligomerization: Unhindered thio-aldehydes can spontaneously trimerize to form stable 1,3,5-trithianes, which would effectively remove them from the volatile aroma pool.[1]
-
Reaction with other molecules: They could potentially react with other nucleophiles present in the fermentation medium.
Part 2: Analytical Methodologies & Experimental Protocols
The direct detection and quantification of thio-aldehydes in a complex matrix like fermenting must or beer is exceptionally challenging due to their low concentrations and high reactivity.[13][14] Therefore, current analytical strategies focus on the quantification of the more stable precursors (aldehydes) and end-products (thiols). The presence and flux of a thio-aldehyde intermediate are inferred from the quantitative relationship between these more stable analytes.
Challenges in Thio-aldehyde Analysis
-
Instability: Thio-aldehydes readily react or oligomerize, preventing their accumulation and making direct measurement nearly impossible without specialized trapping techniques.[1]
-
Low Concentration: As transient intermediates, their steady-state concentration is expected to be extremely low, likely below the detection limits of most standard analytical equipment.[15]
-
Matrix Complexity: The fermentation medium is a complex mixture of sugars, proteins, acids, and a vast array of other volatile and non-volatile compounds, which can interfere with analysis.[13]
Protocol: Indirect Analysis via Volatile Thiol Quantification
This protocol describes a standard, validated method for the analysis of volatile thiols, the key end-products of the hypothetical thio-aldehyde pathway. It relies on derivatization to stabilize the thiols, followed by extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify key volatile thiols in a fermented beverage to infer the activity of the upstream metabolic pathway.
Methodology:
-
Sample Preparation & Spiking:
-
Centrifuge 50 mL of the fermented beverage (e.g., wine) to remove yeast cells and particulate matter.
-
Spike the clarified sample with a known concentration of an internal standard, typically a deuterated analogue of the target thiol (e.g., d₂-3-mercaptohexanol). This is crucial for accurate quantification.
-
-
Derivatization:
-
The thiol group is highly reactive and not ideal for direct GC analysis. Derivatization converts it into a more stable and volatile compound. A common reagent is p-hydroxymercuribenzoate (p-HMB), which selectively binds to thiols.
-
Add 10 mL of a 1 mM p-HMB solution to the sample.
-
Adjust the pH to 7.0 and stir for 1 hour at room temperature to allow the derivatization reaction to complete.
-
-
Solid Phase Extraction (SPE) - Cleanup and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge. The thiol-p-HMB adducts will bind to the C18 stationary phase.
-
Wash the cartridge with a water/methanol solution to remove interfering compounds like sugars and acids.
-
Elute the derivatized thiols with a suitable organic solvent, such as dichloromethane.
-
-
Release and Final Derivatization:
-
The thiols must be released from the p-HMB complex. This is achieved by adding an excess of a stronger thiol, like cysteine.
-
To prepare for GC analysis, the now-free thiols are often derivatized again, for example, with pentafluorobenzyl bromide (PFBBr), which makes them highly sensitive to detection by an electron capture detector (ECD) or MS.[13]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
-
Gas Chromatography (GC): Use a capillary column appropriate for volatile sulfur compounds (e.g., a DB-Sulphur or equivalent). A temperature program is used to separate the compounds based on their boiling points and interaction with the column.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to look for specific, characteristic ions of the target thiols and the internal standard, providing high sensitivity and selectivity.
-
-
Quantification:
-
The concentration of each thiol is calculated by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the known amount of added internal standard.
-
Part 3: Data Presentation & Interpretation
As direct measurement of thio-aldehydes is not currently feasible for routine analysis, we present hypothetical data illustrating the kind of results that would support the proposed metabolic pathway. The table below shows the concentrations of a precursor amino acid, the corresponding aldehyde, and the final thiol product under two different fermentation conditions.
| Analyte | Condition A (Nitrogen Rich) | Condition B (Nitrogen Limited) | Sensory Impact |
| Precursor: Leucine (mg/L) | 150 | 150 | - |
| Intermediate: 3-Methylbutanal (µg/L) | 300 | 450 | Malty, Chocolate |
| H₂S Production | Low | High | Rotten Egg (if excessive) |
| Product: 3-Methylbutane-1-thiol (ng/L) | 5 | 50 | Sulfury, Skunky |
Interpretation of Data:
-
Condition A (Nitrogen Rich): With sufficient nitrogen, yeast metabolism is balanced. H₂S production is low. While 3-methylbutanal is produced via the Ehrlich pathway, the lack of the sulfur donor (H₂S) means the thio-aldehyde pathway is not highly active, resulting in a very low concentration of the final thiol. The dominant aroma note from this pathway would be the malty character of the aldehyde.
-
Condition B (Nitrogen Limited): Nitrogen limitation stresses the yeast, leading to increased H₂S production.[7] The production of the aldehyde may also increase. The abundance of both precursors (aldehyde and H₂S) significantly drives the flux through the hypothetical thio-aldehyde pathway, leading to a tenfold increase in the concentration of the potent thiol, 3-methylbutane-1-thiol. In this scenario, the sensory contribution of the thiol would likely overpower that of the aldehyde.
This data, though hypothetical, illustrates a self-validating principle: the concentration of the final thiol product is dependent on the availability of both the aldehyde precursor from amino acid catabolism and the sulfur donor (H₂S) from sulfur metabolism. By manipulating fermentation parameters known to affect these two upstream pathways (e.g., initial amino acid concentration, nitrogen content, yeast strain), a researcher can modulate the output of the final thiol, providing strong, albeit indirect, evidence for the thio-aldehyde intermediate.
Conclusion and Future Directions
The metabolic pathway of thio-aldehydes in fermentation represents a significant frontier in flavor science. While direct evidence for their existence in yeast remains elusive, the chemical and biological rationale for their role as transient intermediates is compelling. The proposed pathway provides a unifying framework that connects amino acid metabolism, sulfur assimilation, and the formation of some of the most potent aroma compounds found in fermented beverages.
For researchers, scientists, and developers, this hypothetical model offers a new lens through which to view flavor formation. It suggests that controlling the final thiol profile is not just about selecting a yeast strain with high β-lyase activity for releasing thiols from grape-derived precursors, but also about managing the fundamental metabolic state of the yeast to balance the production of aldehydes and hydrogen sulfide.
Future research should be directed towards:
-
Developing Advanced Analytical Techniques: The creation of sensitive trapping and derivatization methods is paramount to definitively prove the existence of thio-aldehydes in a fermentation matrix.
-
Identifying Key Enzymes: Genetic and proteomic studies are needed to identify the specific yeast enzymes—the putative "thio-aldehyde reductases" and any potential catalysts for thio-aldehyde formation.
-
Quantitative Pathway Modeling: By precisely measuring the flux from amino acids and sulfate to their respective aldehyde and thiol end-products under various conditions, robust metabolic models can be built to validate the pathway and predict flavor outcomes.
By continuing to explore this fascinating and challenging area of metabolism, the scientific community can move closer to a complete understanding of sulfur-derived aroma formation, enabling more precise control and innovation in the production of foods and beverages.
References
-
Strecker, A. (1862). Notiz über eine eigenthümliche Oxydation durch Alloxan. Annalen der Chemie und Pharmacie, 123(2), 363–365. [Link]
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Request PDF. (2025, August 6). Thioaldehydes From Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis. ResearchGate. [Link]
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WineMaker Magazine. (n.d.). Volatile Sulfur Compounds and Hydrogen Sulfide in Wine. [Link]
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ResearchGate. (n.d.). Hypothetical pathways leading to thiols from cysteine−aldehyde conjugates using baker's yeast as the biocatalyst. [Link]
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AIR Unimi. (n.d.). Studies on the occurrence of thiol related aromas in wine. [Link]
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Waterhouse Lab, UC Davis. (2019, March 18). Volatile Thiols. [Link]
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Deed, R. C., van Vuuren, J. J., & Gardner, D. M. (2021). Hydrogen sulfide production during early yeast fermentation correlates with volatile sulfur compound biogenesis but not thiol release. FEMS Yeast Research, 21(3). [Link]
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Brewing Forward. (2024, May 14). Strecker degradation. [Link]
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FutureLearn. (n.d.). The Strecker Degradation Reaction. [Link]
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Taylor & Francis. (n.d.). Strecker degradation – Knowledge and References. [Link]
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Holt, S., et al. (2023). Engineering volatile thiol formation in yeast. PubMed, 25(1), 1-12. [Link]
-
Request PDF. (2025, August 10). The Formation of Strecker Aldehydes. ResearchGate. [Link]
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Mishan, M. A., et al. (2023). Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. PMC, 10(1), 1. [Link]
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Jackowetz, N. (n.d.). HYDROGEN SULFIDE IN FERMENTATIONS. [Link]
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Berkeley Yeast. (2025, September 26). How We Made a Better Thiol Enzyme with Protein Engineering. [Link]
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Fauconnier, M. L., et al. (1999). Conversion of green note aldehydes into alcohols by yeast alcohol dehydrogenase. Biotechnology Letters, 21(11), 1011-1015. [Link]
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Request PDF. (2025, August 6). Generation of Thiols by Biotransformation of Cysteine−Aldehyde Conjugates with Baker's Yeast. ResearchGate. [Link]
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SevenFifty Daily. (2023, June 29). The Science of Thiols in Wine. [Link]
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MDPI. (2020, October 6). Large-Scale Screening of Thiol and Fermentative Aroma Production during Wine Alcoholic Fermentation: Exploring the Effects of Assimilable Nitrogen and Peptides. [Link]
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Osório, V. M., & Cardeal, Z. L. (2011). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society, 22(9), 1631-1650. [Link]
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Slaghenaufi, D., et al. (2022). The contribution of varietal thiols in the diverse aroma of Italian monovarietal white wines. Food Research International, 157, 111299. [Link]
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Liu, J., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2483. [Link]
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Osório, V. M., & Cardeal, Z. L. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. Journal of the Brazilian Chemical Society, 24(9), 1409-1430. [Link]
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Wikipedia. (n.d.). Thial. [Link]
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Li, Y., et al. (2023). Enzymatic Generation of Thioaldehyde Motifs by Flavin-Dependent Cysteine Decarboxylases for Peptide Bioconjugation and Macrocyclization. Organic Letters, 25(32), 6035–6039. [Link]
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Cronan, M. K., et al. (2022). The aldehyde hypothesis: metabolic intermediates as antimicrobial effectors. Philosophical Transactions of the Royal Society B, 377(1849). [Link]
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Clomburg, J. M., & Gonzalez, R. (2015). Microbial engineering for aldehyde synthesis. Applied and Environmental Microbiology, 81(6), 1938-1950. [Link]
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Clomburg, J. M., & Gonzalez, R. (2015). Microbial Engineering for Aldehyde Synthesis. Applied and Environmental Microbiology, 81(6), 1938-1950. [Link]
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Fiveable. (2025, August 15). Food and beverage analysis | Analytical Chemistry Class.... [Link]
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ChemRxiv. (n.d.). Whole-Cell and Enzymatic Production of Aldehydes. [Link]
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Cronan, M. K., et al. (2022). The aldehyde hypothesis: metabolic intermediates as antimicrobial effectors. PubMed, 377(1849). [Link]
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Methodological & Application
retention indices of 3-(Ethylthio)butanal on polar columns
Application Note: Determination of Retention Indices for 3-(Ethylthio)butanal on Polar Stationary Phases
Abstract
3-(Ethylthio)butanal (CAS 27205-24-9) is a potent volatile sulfur compound (VSC) contributing "roasted," "nutty," and "cooked" notes to Maillard-type flavor profiles.[1][2] Its analysis is frequently complicated by its low odor threshold and the presence of co-eluting non-polar matrix components. This Application Note details a robust protocol for determining the Linear Retention Index (LRI) of 3-(Ethylthio)butanal on polar (PEG/Wax) columns. We provide a validated workflow for separating this analyte from complex matrices using GC-SCD/MS and establishing precise retention data using the Van den Dool and Kratz equation.
Compound Characterization & Significance
Before initiating the protocol, it is critical to understand the physicochemical behavior of the analyte to select appropriate extraction and separation parameters.
| Property | Specification |
| Compound Name | 3-(Ethylthio)butanal |
| CAS Number | 27205-24-9 |
| Molecular Formula | C₆H₁₂OS |
| Molecular Weight | 132.22 g/mol |
| Odor Profile | Roasted, Nutty, Potato-like (Maillard character) |
| LogP (Predicted) | ~1.1 - 1.3 (Moderate lipophilicity) |
| Boiling Point | ~190°C (at 760 mmHg) |
| Stability | Susceptible to oxidation (sulfoxide formation) and thermal degradation.[1][2][3] |
Why Polar Columns? On non-polar columns (e.g., DB-1, DB-5), 3-(Ethylthio)butanal often co-elutes with bulk hydrocarbon terpenes or fatty acid esters common in food matrices. Polar columns (Polyethylene Glycol - DB-WAX, HP-20M) utilize hydrogen bonding and dipole-dipole interactions to retard the elution of the aldehyde, shifting it away from the non-polar background.
Experimental Protocol
Reagents and Standards
-
Analyte Standard: 3-(Ethylthio)butanal (>95% purity).[1] Note: If commercial standard is unavailable, synthesis via Michael addition of ethanethiol to crotonaldehyde is a common route, requiring strict safety protocols.
-
Reference Alkanes: C10–C24 n-alkane mixture (in Hexane) for RI calculation.
-
Internal Standard: 2-Methyl-3-heptanone or Thiophene (depending on detector).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid alcohols to prevent hemiacetal formation).
GC System Configuration
This protocol is optimized for a dual-detector setup (MS for ID, SCD for sulfur specificity), but can be adapted for single detectors.
-
Inlet: Split/Splitless (Splitless mode recommended for trace analysis).
-
Temperature: 220°C (Minimize thermal stress).
-
Liner: Deactivated, baffled liner (to prevent adsorption of active sulfur).
-
-
Column: DB-WAX UI (Ultra Inert) or equivalent (PEG phase).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[4]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Detectors:
-
Mass Spectrometer (MS): EI source (70 eV), Scan range 35–300 m/z.
-
Sulfur Chemiluminescence Detector (SCD): Equimolar response, high selectivity.
-
Oven Program (Temperature Programming)
To ensure accurate Linear Retention Index (LRI) calculation, a linear ramp is required.
-
Initial: 40°C (Hold 2 min)
-
Ramp: 5°C/min to 240°C
-
Final: 240°C (Hold 10 min)
Retention Index Determination (Van den Dool & Kratz)
Unlike isothermal Kovats indices, temperature-programmed GC requires the Linear Retention Index (LRI) equation derived by Van den Dool and Kratz.
Equation:
- : Retention time of 3-(Ethylthio)butanal.
- : Retention time of n-alkane eluting before the analyte.
- : Retention time of n-alkane eluting after the analyte.
- : Carbon number of the alkane eluting before.[6][7]
Predicted Retention Data
While experimental values vary by exact column phase ratio (
| Stationary Phase | Predicted LRI Range | Reference Homolog Behavior |
| DB-WAX / HP-20M | 1580 – 1630 | Elutes after Methional (1450) and before 3-(Ethylthio)-1-butanol (~1680). |
| DB-5 (Non-polar) | 950 – 1050 | Elutes much earlier due to lack of polar interaction. |
Visualized Workflow
The following diagram illustrates the critical decision points in the method development and validation process.
Caption: Logical workflow for determining the Linear Retention Index (LRI) using a dual-injection strategy (Sample + Alkane Standards).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Adsorption of aldehyde or sulfur group on active sites. | Use "Ultra Inert" (UI) columns. Trim column inlet (10-20 cm). Deactivate liner. |
| Low Sensitivity | Oxidation of analyte to sulfoxide. | Ensure oxygen-free carrier gas. Add antioxidant (e.g., BHT) to extraction solvent if permissible. |
| RI Drift (>5 units) | Column aging or phase bleeding. | Run alkane standards daily. Check carrier gas flow stability. |
| Ghost Peaks | Carryover from previous high-concentration injection. | Increase final oven hold time. Perform blank runs with solvent. |
References
-
Van Den Dool, H., & Kratz, P. D. (1963).[8] A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography. Journal of Chromatography A, 11, 463-471. Link
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. Link
-
Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. Link
-
PubChem. (2025).[2] Butanal, 3-(ethylthio)- Compound Summary. National Library of Medicine. Link
-
Rychlik, M., Schieberle, P., & Grosch, W. (1998).[9] Compilation of Odor Thresholds, Odor Qualities and Retention Indices of Key Food Odorants. Deutsche Forschungsanstalt für Lebensmittelchemie.[9]
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Application Note: Preparation of High-Purity 3-(Ethylthio)butanal Analytical Standard Solutions
Abstract and Scope
This application note provides a detailed, field-proven methodology for the preparation of accurate and stable standard solutions of 3-(Ethylthio)butanal. This volatile sulfur compound is a significant component in the aroma profiles of various food products and beverages, making its precise quantification essential for quality control, research, and development. The protocols herein are designed for researchers, analytical chemists, and quality control professionals requiring reliable calibration standards for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The guide emphasizes safety, discusses the rationale behind procedural choices, and outlines methods for preparing both high-concentration stock solutions and serially diluted working standards.
Compound Profile: 3-(Ethylthio)butanal
3-(Ethylthio)butanal, a member of the thioether family, is characterized by its sulfur-containing functional group which imparts distinct sensory properties.[4] Understanding its chemical and physical properties is paramount for its accurate handling and the preparation of stable analytical standards.
| Property | Value | Source |
| Chemical Name | 3-(Ethylthio)butanal | [5][] |
| Synonyms | 3-(Ethylsulfanyl)butanal, 3-(Ethylthio)butyraldehyde | [5][] |
| CAS Number | 27205-24-9 | [5][] |
| Molecular Formula | C₆H₁₂OS | [5][] |
| Molecular Weight | 132.23 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Density | ~0.949 g/cm³ | [5][] |
| Boiling Point | ~189.9 °C at 760 mmHg | [5][] |
| Flash Point | ~68.8 °C | [5] |
| Vapor Pressure | 0.557 mmHg at 25°C | [5] |
Critical Safety and Handling Precautions
3-(Ethylthio)butanal and similar volatile sulfur compounds present specific handling challenges. Adherence to strict safety protocols is mandatory.
-
Odor and Inhalation: Thioethers are characterized by powerful, often unpleasant odors (stench) and should be handled exclusively within a certified chemical fume hood to prevent inhalation and contamination of the laboratory environment.[9][10][11] The odor threshold for such compounds can be extremely low.[11]
-
Toxicity: The compound is considered moderately toxic upon ingestion or skin contact and is an eye irritant.[5][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles as described by OSHA regulations.[9][10]
-
Combustibility: 3-(Ethylthio)butanal is a combustible liquid.[10][13] It must be kept away from heat, sparks, open flames, and other ignition sources.[10][13]
-
Waste Disposal: All materials contaminated with 3-(Ethylthio)butanal, including pipette tips, wipes, and empty vials, should be considered hazardous waste. To neutralize the potent odor, disposable items can be placed in a sealed container with a bleach solution for 24 hours within the fume hood before disposal according to local regulations.[11]
Materials and Equipment
-
Analyte: 3-(Ethylthio)butanal (neat, ≥95% purity)
-
Solvent: High-purity, HPLC or GC-grade Ethanol (200 proof, anhydrous) or Isooctane.
-
Analytical Balance (4-decimal place readability, e.g., 0.0001 g)
-
Class A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated Micropipettes (e.g., 10-100 µL, 100-1000 µL)
-
2 mL Amber Glass Autosampler Vials with PTFE-lined caps
-
Glass Syringes or Positive-Displacement Pipettes
-
Vortex Mixer
-
Ultrasonic Bath
-
Inert Gas (Nitrogen or Argon) cylinder with regulator
Protocol 1: Preparation of a 1000 µg/mL Stock Standard Solution
The preparation of an accurate stock solution is the foundation for any quantitative analysis. A gravimetric approach is recommended for volatile compounds to minimize errors associated with evaporation.[14]
Rationale for Solvent Choice:
-
Ethanol: A common solvent for flavor and fragrance compounds, demonstrating good solubility and compatibility with GC-MS systems.[15]
-
Isooctane: An excellent choice for non-polar compounds and is specified in methods like ASTM D5623 for volatile sulfur analysis in petroleum products.[16]
Step-by-Step Methodology:
-
Tare the Volumetric Flask: Place a clean, dry 100 mL Class A volumetric flask on the analytical balance and tare its weight.
-
Add Solvent: Add approximately 50 mL of the chosen solvent (e.g., Ethanol) to the flask. This creates a solvent pool that helps trap the volatile analyte, minimizing loss upon addition.[14]
-
Weigh the Analyte: Using a glass syringe or a positive-displacement pipette, carefully and quickly add approximately 10.0 mg of neat 3-(Ethylthio)butanal directly into the solvent in the tared flask. Record the exact weight (to 0.1 mg).
-
Expert Tip: The goal is precision, not necessarily hitting exactly 10.0 mg. The exact mass is used for the final concentration calculation.
-
-
Complete Dissolution: Immediately cap the volumetric flask to prevent evaporation. Gently swirl the flask to mix. For complete homogenization, use a vortex mixer for 30 seconds, followed by 5-10 minutes in an ultrasonic bath.
-
Dilute to Volume: Allow the solution to return to ambient temperature. Carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the final solution is completely homogeneous.
-
Calculate Precise Concentration: Use the following formula:
Concentration (µg/mL) = (Mass of Analyte (mg) / Volume of Flask (mL)) * Purity of Analyte (%) * 1000
Example: (10.5 mg / 100 mL) * 0.95 * 1000 = 99.75 µg/mL. For simplicity in this protocol, we will assume a target of 1000 µg/mL was achieved through precise weighing.
-
Transfer and Store: Transfer the stock solution into smaller, amber glass vials. Purge the headspace of each vial with an inert gas like nitrogen before sealing.[13][17] This displaces oxygen and minimizes oxidative degradation of the thioether.
Protocol 2: Preparation of Working Standard Solutions (Serial Dilution)
Working standards are prepared by serially diluting the stock solution to create a range of concentrations suitable for building a calibration curve. The following example creates standards of 10, 5, 1, 0.5, and 0.1 µg/mL.
Step-by-Step Methodology:
-
Prepare Intermediate Standard (10 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap and invert to mix thoroughly. This is your 10 µg/mL intermediate standard.
-
-
Prepare Working Standards:
-
Label five 10 mL Class A volumetric flasks: "5 µg/mL", "1 µg/mL", "0.5 µg/mL", and "0.1 µg/mL".
-
For 5 µg/mL: Pipette 5.0 mL of the 10 µg/mL intermediate standard into the corresponding flask and dilute to the mark.
-
For 1 µg/mL: Pipette 1.0 mL of the 10 µg/mL intermediate standard into the corresponding flask and dilute to the mark.
-
For 0.5 µg/mL: Pipette 0.5 mL (500 µL) of the 10 µg/mL intermediate standard into the corresponding flask and dilute to the mark.
-
For 0.1 µg/mL: Pipette 0.1 mL (100 µL) of the 10 µg/mL intermediate standard into the corresponding flask and dilute to the mark.
-
-
Mix and Transfer: After each dilution, cap and invert the flask 15-20 times. Transfer each working standard into a clearly labeled 2 mL amber autosampler vial, purging the headspace with inert gas before sealing.
Workflow for Standard Preparation
Caption: Workflow for preparing stock and working standard solutions.
Verification, Storage, and Stability
-
Verification: The freshly prepared stock solution and at least one working standard should be immediately analyzed by the intended analytical method (e.g., GC-MS). This confirms the identity of the compound and checks for any significant impurities or degradation products. When used for calibration, the resulting curve should have a coefficient of determination (R²) ≥ 0.99, demonstrating linearity and accuracy of the dilutions.[18][19]
-
Storage: Store all solutions in tightly sealed amber glass vials at ≤4°C. The low temperature minimizes volatilization, and the amber glass protects the analyte from potential light-induced degradation.[20]
-
Stability: Stock solutions prepared in this manner are typically stable for several months when stored correctly. Working standards, due to their low concentration, are more susceptible to degradation and adsorption to container walls. It is recommended to prepare fresh working standards from the stock solution every 1-2 weeks or as determined by internal validation studies.
References
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- LookChem. (n.d.). Butanal, 3-(ethylthio)-.
- Sigma-Aldrich. (n.d.). Flavor & Fragrance Standards.
- Sigma-Aldrich. (n.d.). Food & Cosmetic Component Standards.
- National Center for Biotechnology Information. (n.d.). Butanal, 3-(ethylthio)-. PubChem.
- Sapientia. (2015, September 21). Validation of a method for the analysis of volatile organic compounds in water.
- Los Alamos National Laboratory. (2020, April 21). ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data.
- BOC Sciences. (n.d.). CAS 27205-24-9 (3-(Ethylthio)butanal).
- ChemicalBook. (2025, December 31). 3-(Ethylthio)butanal | 27205-24-9.
- ScienceDirect. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- ResearchGate. (2025, December 23). Validation of the method for the determination of some wine volatile compounds.
- MDPI. (2022, September 5). Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry.
- Safety Data Sheet. (2025, February 26). NA3374 / 3-(Methylthio)butanal, Natural.
- The Good Scents Company. (n.d.). 3-(ethyl thio) butanol, 117013-33-9.
- Chemistry Learner. (2025, September 25). Thioether: Structure, Formula, Synthesis, and Examples.
- National Center for Biotechnology Information. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. PMC.
- Agriculture Institute. (2024, February 10). Quality Control of Flavouring Agents: Testing Procedures.
- U.S. Environmental Protection Agency. (2023, November 1). Butanal, 3-(ethylthio)- - Substance Details. SRS.
- Safety Data Sheet. (n.d.). 3-(Methylthio)butyraldehyde.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 3-(Methylthio)butyraldehyde.
- AGF. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods.
- Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry.
- THINK RXMARINE. (n.d.). How to prepare standard solution.
- Chromatography Forum. (2005, February 25). Best way to prepare volatile standard solution.
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
- BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
- ACS Publications. (2011, August 24). Progress on Volatile Sulfur Compound Analysis in Wine.
- Agilent Technologies. (2016, February 29). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector.
- Chemistry LibreTexts. (2020, May 30). 15: Ethers, Epoxides and Thioethers.
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gas chromatography-olfactometry (GC-O) analysis of 3-(Ethylthio)butanal
An In-Depth Technical Guide to the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-(Ethylthio)butanal
Introduction: The Aromatic Significance of 3-(Ethylthio)butanal
3-(Ethylthio)butanal is a volatile sulfur-containing compound that commands significant attention in the fields of flavor and fragrance chemistry. Its potent and distinct aroma profile, often described with descriptors such as savory, meaty, and slightly alliaceous, makes it a key contributor to the characteristic scent of various cooked foods. The human olfactory system is exceptionally sensitive to sulfur compounds, often detecting them at concentrations far below the detection limits of conventional analytical instruments.[1] This presents a unique analytical challenge: to not only detect and quantify such compounds but also to understand their sensory impact.
Gas Chromatography-Olfactometry (GC-O) emerges as an indispensable technique for this purpose.[2][3][4] By integrating the high-resolution separation capabilities of a gas chromatograph with the unparalleled sensitivity and specificity of the human nose as a detector, GC-O allows for the direct correlation of a chemical stimulus with its perceived aroma.[2][3][5][6] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the theory, application, and detailed protocols for the successful GC-O analysis of 3-(Ethylthio)butanal.
Chemical Profile of 3-(Ethylthio)butanal
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value |
| IUPAC Name | 3-(ethylsulfanyl)butanal[][8] |
| Synonyms | 3-(Ethylthio)butyraldehyde, 3-(Ethylmercapto)-butanal[][9] |
| CAS Number | 27205-24-9[8][10] |
| Molecular Formula | C6H12OS[][8][10] |
| Molecular Weight | 132.22 g/mol [][10] |
| Boiling Point | 189.9°C at 760 mmHg[][9] |
| Odor Descriptors | Sulfurous, vegetative, with potato and green nuances[1][11] |
Core Principles of Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that provides both instrumental and sensory data.[4] The effluent from the gas chromatography column is split, with one portion directed to a conventional detector (such as a Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained human assessor evaluates the odor of the eluting compounds.[3][5]
There are three primary methods for quantifying the sensory significance of an odorant using GC-O:
-
Detection Frequency: A panel of assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the odor's prevalence.[2]
-
Dilution to Threshold: The sample is serially diluted, and each dilution is analyzed by GC-O until the odor is no longer detectable. The highest dilution at which the odor is still perceived is known as the Flavor Dilution (FD) factor, which is proportional to the odor's potency.[2][3]
-
Direct Intensity: Assessors rate the perceived intensity of the eluting odors on a predefined scale. This method provides a direct measure of the odor's strength.[2]
Safety and Handling of 3-(Ethylthio)butanal
Due to its chemical nature, proper safety precautions are essential when handling 3-(Ethylthio)butanal.
-
Hazards: It is considered moderately toxic by ingestion and skin contact, and a potential eye irritant.[9][10] It is also a combustible material.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Use only in a well-ventilated area or outdoors.[12][13] Keep away from heat, sparks, open flames, and other ignition sources.[12][13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] If on skin, wash with plenty of soap and water.[12][13] If inhaled, move the person to fresh air.[12] In case of ingestion, rinse the mouth and seek medical attention.[13]
Experimental Protocols
A successful GC-O analysis hinges on meticulous sample preparation and optimized instrumental parameters.
Sample Preparation: Isolating the Volatiles
The choice of sample preparation technique is critical and should aim to be as representative of the original sample's aroma profile as possible, while preventing the loss of volatile compounds or the formation of artifacts.[3] Given the volatile nature of 3-(Ethylthio)butanal, headspace techniques are often preferred.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This solvent-free technique is ideal for concentrating volatile and semi-volatile compounds from a sample's headspace.[15]
-
Sample Preparation: Place a known amount of the solid or liquid sample into a headspace vial.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard.
-
Equilibration: Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Immediately transfer the SPME fiber to the hot GC inlet for thermal desorption of the analytes onto the column.
Protocol 2: Solvent Extraction
This method is suitable for extracting a broader range of compounds but requires careful solvent selection and concentration steps.
-
Extraction: Homogenize the sample and extract with a low-boiling point, high-purity solvent (e.g., dichloromethane or diethyl ether).
-
Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Carefully concentrate the extract to a small volume under a gentle stream of nitrogen. Avoid complete evaporation to prevent the loss of volatile analytes.[15]
GC-O and GC-MS Instrumentation and Parameters
The following table outlines a typical set of instrumental parameters for the analysis of 3-(Ethylthio)butanal. These should be optimized for your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890A or equivalent | Provides reliable and reproducible separations. |
| GC Column | DB-Sulfur SCD or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Specialized columns for sulfur compounds provide inertness and prevent analyte loss.[16] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min | Inert carrier gas for optimal separation and detector performance. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analytes. |
| Oven Program | 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min) | A gradual temperature ramp allows for good separation of volatile compounds. |
| Effluent Split | 1:1 split between the MS/FID and the sniffing port | Ensures that both the detector and the assessor receive a sufficient amount of the eluting compounds.[5] |
| Transfer Line to Sniffing Port | 250°C | Prevents condensation of the analytes before reaching the assessor. |
| Humidified Air at Sniffing Port | Yes | Prevents nasal dryness for the assessors during analysis.[5] |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides mass spectral data for compound identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |
| Mass Range | m/z 35-350 | A typical mass range for detecting the fragments of 3-(Ethylthio)butanal and other volatile compounds. |
| Olfactometry Data Collection | Trained assessors record retention time, odor descriptor, and intensity for each perceived aroma. | The human nose is a highly sensitive detector for many odor-active compounds.[3][6] |
Data Analysis and Interpretation
The ultimate goal of GC-O analysis is to correlate the sensory data with the chemical data to identify the key odorants.
-
Chromatogram Alignment: The chromatograms from the chemical detector (MS or FID) and the olfactometry data (aromagram) are aligned based on retention times.
-
Odor-Active Peak Identification: Peaks in the chemical chromatogram that correspond to an odor event in the aromagram are identified as odor-active compounds.
-
Compound Identification: The mass spectrum of the odor-active peak is compared to a spectral library (e.g., NIST) and confirmed with the retention index of an authentic standard.
-
Sensory Significance: The sensory data (detection frequency, FD factor, or intensity) is used to rank the identified odorants based on their contribution to the overall aroma of the sample.
Visualizations
Chemical Structure of 3-(Ethylthio)butanal```dot
Caption: Workflow for the GC-O analysis of 3-(Ethylthio)butanal.
Conclusion
The GC-O analysis of 3-(Ethylthio)butanal provides an unparalleled level of insight into its sensory properties. By combining the separation power of gas chromatography with the sensitivity of the human olfactory system, researchers can effectively identify and characterize this potent aroma compound in complex matrices. The protocols and guidelines presented in this application note offer a robust framework for conducting successful GC-O analyses, ultimately leading to a deeper understanding of the chemistry of flavor and fragrance.
References
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
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Radboud Repository. (2015). A novel approach for analyzing gas chromatography-mass spectrometry/olfactometry data. Retrieved from [Link]
-
Risticevic, S., & Pawliszyn, J. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Comprehensive Sampling and Sample Preparation, 4, 1-28. Retrieved from [Link]
-
MDPI. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6013. Retrieved from [Link]
-
LECO Corporation. (2024, July 30). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
-
ACS Publications. (2024, April 19). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]
-
PubMed. (2024, May 1). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Axxence Corporation. (2025, December). SAFETY DATA SHEET. Retrieved from [Link]
-
Axxence Corporation. (2025, February 26). SAFETY DATA SHEET. Retrieved from [Link]
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LookChem. (n.d.). Butanal, 3-(ethylthio)-. Retrieved from [Link]
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PubChem. (n.d.). 3-(Ethylthio)-1-butanol. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
De Gennaro, G., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 37, 469-474. Retrieved from [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). Butanal, 3-(ethylthio)-. Retrieved from [Link]
-
AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 885(1-2), 1-18. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-(ethyl thio) butanol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing 3-(Ethylthio)butanal Against Oxidative Degradation
Welcome to the dedicated technical support guide for 3-(Ethylthio)butanal. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this air-sensitive compound. Our goal is to provide you with the technical expertise and practical solutions required to ensure the stability and integrity of your 3-(Ethylthio)butanal samples, thereby safeguarding the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most immediate concerns regarding the stability of 3-(Ethylthio)butanal.
Q1: My vial of 3-(Ethylthio)butanal has developed a slight yellow tint and an acrid odor. What is happening?
A1: The observed changes strongly suggest that your sample of 3-(Ethylthio)butanal is undergoing oxidation. This compound possesses two functional groups susceptible to oxidation: an aldehyde and a thioether. The aldehyde group can be oxidized to a carboxylic acid, while the thioether can be oxidized to a sulfoxide and further to a sulfone. These degradation products can alter the physical and chemical properties of your sample.
Q2: What are the primary products of 3-(Ethylthio)butanal oxidation?
A2: The primary oxidation products are 3-(ethylthio)butanoic acid, resulting from the oxidation of the aldehyde group, and 3-(ethylsulfinyl)butanal, from the oxidation of the thioether. Further oxidation of the thioether can lead to the formation of 3-(ethylsulfonyl)butanal.
Q3: Can I still use my oxidized 3-(Ethylthio)butanal for my experiments?
A3: It is strongly advised against using a visibly degraded sample. The presence of impurities will lead to inaccurate concentrations and may introduce unintended reactivity in your experiments, compromising your results. For applications requiring high purity, it is essential to use a fresh, properly stored sample.
Q4: What is the ideal way to store 3-(Ethylthio)butanal to prevent this from happening?
A4: To minimize oxidation, 3-(Ethylthio)butanal should be stored at a low temperature (2-8°C is often recommended), protected from light, and under an inert atmosphere, such as nitrogen or argon.[1] The container should be tightly sealed to prevent the ingress of air and moisture.[1]
Q5: Are there any chemical additives I can use to prolong the shelf-life of 3-(Ethylthio)butanal?
A5: Yes, the addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can effectively inhibit the autoxidation of the aldehyde functional group.[2] A concentration of 100 to 1000 ppm of BHT is typically effective.[2]
The Science of Degradation: Oxidation Pathways
The instability of 3-(Ethylthio)butanal primarily stems from its susceptibility to autoxidation, a process driven by atmospheric oxygen. This degradation can proceed via two main pathways targeting the aldehyde and thioether moieties.
Aldehyde Oxidation: A Radical Chain Reaction
The aldehyde group is particularly prone to a free-radical chain reaction in the presence of oxygen. This process is initiated by the abstraction of the aldehydic hydrogen, leading to the formation of an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which propagates the chain reaction by abstracting a hydrogen from another aldehyde molecule. The final product of this pathway is 3-(ethylthio)butanoic acid.
Thioether Oxidation
The sulfur atom in the thioether group can be oxidized by atmospheric oxygen, although this process is generally slower than aldehyde autoxidation.[3][4] The reaction proceeds through a nucleophilic attack of the sulfur atom on an oxidizing species, which can be initiated by light or trace metal impurities. This leads to the formation of a sulfoxide, 3-(ethylsulfinyl)butanal, and upon further oxidation, a sulfone, 3-(ethylsulfonyl)butanal.
Caption: Oxidation pathways of 3-(Ethylthio)butanal.
Recommended Storage and Handling Protocols
To ensure the long-term stability of 3-(Ethylthio)butanal, a multi-faceted approach to storage and handling is essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[5][6][7][8][9] |
| Light | Amber vial or stored in the dark | Minimizes light-induced radical formation which can initiate oxidation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents ingress of air and moisture and ensures material compatibility. |
| Additives | 100-1000 ppm BHT | Acts as a radical scavenger to inhibit the autoxidation chain reaction of the aldehyde.[2] |
Protocol for Inert Gas Blanketing
This protocol describes how to create an inert atmosphere in your storage vial.
Materials:
-
Vial of 3-(Ethylthio)butanal
-
Source of dry nitrogen or argon gas with a regulator
-
Needle and syringe or a gas-tight manifold system
-
Septum cap for the vial (optional, but recommended for multiple uses)
Procedure:
-
Preparation: If the vial has a standard screw cap, loosen it slightly in a fume hood. If using a septum cap, ensure it is securely fitted.
-
Purging: Gently introduce a slow stream of nitrogen or argon into the headspace of the vial using a needle.
-
Venting: Ensure there is a separate needle or a loose cap to allow the displaced air to exit the vial.
-
Duration: Continue the gentle purge for 1-2 minutes to ensure all the air has been replaced by the inert gas.
-
Sealing: While still under a positive pressure of the inert gas, tightly seal the vial cap. For septum-capped vials, remove the gas inlet and vent needles.
-
Storage: Store the sealed vial under the recommended conditions.
Protocol for Adding BHT Antioxidant
This protocol provides a method for adding BHT to your 3-(Ethylthio)butanal sample.
Materials:
-
3-(Ethylthio)butanal
-
Butylated Hydroxytoluene (BHT)
-
Volumetric flask
-
Analytical balance
-
Micropipette
-
Anhydrous, inert solvent (e.g., ethanol or isopropanol)
Procedure:
-
Prepare a BHT Stock Solution:
-
Accurately weigh a small amount of BHT (e.g., 100 mg).
-
Dissolve it in a known volume of the anhydrous solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 10 mg/mL).
-
-
Calculate the Required Volume:
-
Determine the mass of your 3-(Ethylthio)butanal sample.
-
Calculate the mass of BHT required for your desired concentration (e.g., for 500 ppm in a 10 g sample, you would need 5 mg of BHT).
-
Calculate the volume of the BHT stock solution needed to deliver this mass.
-
-
Addition:
-
Under an inert atmosphere (if possible), add the calculated volume of the BHT stock solution to your 3-(Ethylthio)butanal.
-
Gently swirl the mixture to ensure homogeneity.
-
-
Inert and Store:
-
Blanket the vial with an inert gas as described in the previous protocol.
-
Seal and store the stabilized sample under the recommended conditions.
-
Troubleshooting Guide: Identifying Oxidation
If you suspect your 3-(Ethylthio)butanal has degraded, the following guide will help you confirm your suspicions.
Visual and Olfactory Cues:
-
Appearance: A change from a colorless or pale yellow liquid to a more intense yellow or brown color.
-
Odor: The development of a sharp, acrid, or vinegary smell, which could indicate the presence of butanoic acid derivatives.
Analytical Confirmation (GC-MS):
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify the parent compound and its degradation products.
Expected Mass Fragments (Electron Ionization):
| Compound | Molecular Weight | Key Mass Fragments (m/z) | Notes |
| 3-(Ethylthio)butanal | 132.23 | 132 [M]+, 103, 87, 74, 61, 47 | The molecular ion may be weak. Fragments correspond to loss of ethyl, thioethyl, and other characteristic cleavages.[10][11] |
| 3-(Ethylthio)butanoic acid | 148.23 | 148 [M]+, 119, 103, 75, 61, 45 | The molecular ion may be present. The fragment at m/z 45 is characteristic of a carboxylic acid.[12][13][14] |
| 3-(Ethylsulfinyl)butanal | 148.23 | 148 [M]+, 133, 103, 87, 63 | The molecular ion is expected. Loss of oxygen (m/z 132) may be observed. |
| 3-(Ethylsulfonyl)butanal | 164.23 | 164 [M]+, 135, 103, 87, 79 | The molecular ion should be detectable. |
Decision Workflow for Storage and Handling:
Caption: Decision workflow for storing 3-(Ethylthio)butanal.
References
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Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]
-
Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels. PMC. Available at: [Link]
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Blanketing of Oil and Chemical Tanks using Nitrogen Generator. MVS Engineering. Available at: [Link]
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Using A Nitrogen Blanket on a Poly Processing Tank. Poly Processing. Available at: [Link]
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Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing? GENERON. Available at: [Link]
-
Nitrogen Blanketing in the Chemical Industry. nano-purification solutions. Available at: [Link]
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Butylated Hydroxytoluene (BHT). University of Colorado Anschutz Medical Campus. Available at: [Link]
- Stabilization of aldehydes. Google Patents.
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. CITI Program. Available at: [Link]
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Preparation with BHT. NIBSC. Available at: [Link]
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Butanoic acid, 3-(ethylthio)-, ethyl ester. CAS Common Chemistry. Available at: [Link]
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Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]
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GC/MS Application Note. CTC Analytics. Available at: [Link]
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A Beginner's Guide to Chemical Storage Best Practices. Moravek. Available at: [Link]
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How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]
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Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. Available at: [Link]
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Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. ResearchGate. Available at: [Link]
-
Butanal, 3-(ethylthio)-. PubChem. Available at: [Link]
-
mass spectrum of butanal. Doc Brown's Chemistry. Available at: [Link]
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Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. Available at: [Link]
-
mass spectrum of butanoic acid. Doc Brown's Chemistry. Available at: [Link]
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Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Semantic Scholar. Available at: [Link]
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Ethyl 3-(methylthio)butyrate. FooDB. Available at: [Link]
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Butanal, 3-(ethylthio)-. LookChem. Available at: [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PMC. Available at: [Link]
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Transferring Air-Sensitive Reagents. University of Wisconsin-Madison. Available at: [Link]
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A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. PMC. Available at: [Link]
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Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. ResearchGate. Available at: [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Medicinal Plants Research. Available at: [Link]
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synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]
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An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a gr. OPUS. Available at: [Link]
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EI spectra of the flophemesyl derivatives of (a) butanol (234). ResearchGate. Available at: [Link]
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Butanoic acid, ethyl ester. NIST WebBook. Available at: [Link]
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Butanal. NIST WebBook. Available at: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
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Organic compounds. MassBank. Available at: [Link]
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Technical Support Center: Minimizing Polymerization of 3-(Ethylthio)butyraldehyde
Welcome to the technical support guide for 3-(ethylthio)butyraldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: its propensity to polymerize. This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and purity of your 3-(ethylthio)butyraldehyde, maximizing its efficacy in your experiments.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental questions regarding the nature of 3-(ethylthio)butyraldehyde and the mechanisms behind its instability.
Q1: What is 3-(ethylthio)butyraldehyde and why is it prone to polymerization?
3-(Ethylthio)butyraldehyde is an organic compound featuring both an aldehyde functional group and a thioether linkage.[1] Like many aldehydes, it is susceptible to polymerization, a process where individual monomer units link together to form long chains or cyclic structures.[2] This reaction is primarily driven by the electrophilic nature of the aldehyde's carbonyl carbon. The polymerization can be initiated by either acidic or basic catalysts, which are often present as trace impurities.[3][4] The resulting polymer is typically a polyacetal, which may present as a white precipitate or a viscous, insoluble oil, rendering the reagent unusable.
Q2: What specific factors can trigger or accelerate the polymerization of my sample?
Several environmental and chemical factors can initiate or accelerate polymerization. Understanding these triggers is the first step in preventing degradation.
-
Acidic or Basic Contaminants: This is the most common cause. Trace amounts of acid (e.g., from oxidation of the aldehyde to a carboxylic acid) or base can catalyze the polymerization process.[3][4][5]
-
Exposure to Air (Oxygen): Oxygen can slowly oxidize the aldehyde to its corresponding carboxylic acid. This acid then acts as a catalyst for polymerization.[5]
-
Elevated Temperatures: Heat provides the activation energy for polymerization. Storing the aldehyde at room temperature or higher significantly increases the rate of degradation.[6][7]
-
Presence of Water: Water can participate in hydrate formation and potentially facilitate catalytic processes that lead to polymerization.
-
Impurities from Synthesis: Residual catalysts or reagents from the manufacturing process can promote instability.
Q3: How can I visually identify if my 3-(ethylthio)butyraldehyde has started to polymerize?
Visual inspection is the first line of defense. A pure, monomeric sample of 3-(ethylthio)butyraldehyde should be a clear liquid. Signs of polymerization include:
-
Cloudiness or turbidity: The appearance of a haze in the liquid.
-
Precipitation: The formation of a white or off-white solid at the bottom of the container.
-
Increased Viscosity: The liquid becoming noticeably thicker or more syrup-like.
If you observe any of these changes, it is highly likely that polymerization has occurred. For quantitative assessment, analytical techniques are recommended.
Q4: What analytical methods can be used to quantify the extent of polymerization?
To accurately assess the purity and detect polymer content, several analytical techniques are effective:
-
Gas Chromatography (GC): GC analysis can be used to determine the percentage of the monomeric aldehyde present. A decrease in the main peak area over time or the appearance of broader, later-eluting peaks can indicate polymer formation.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another robust method for quantifying aldehydes and can be used to monitor the purity of the sample.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic shifts and broadening of signals corresponding to the polyacetal structure of the polymer, compared to the sharp peaks of the monomer.
Part 2: Troubleshooting Guide - Proactive and Reactive Solutions
This section provides direct answers to common problems encountered in the lab, offering both preventative measures and corrective actions.
Issue: "My freshly opened bottle of 3-(ethylthio)butyraldehyde turned cloudy within a week."
-
Probable Cause: This rapid degradation is likely due to improper storage conditions, specifically exposure to air and ambient temperatures. Trace acidic impurities on the container walls or in the cap liner could also be a contributing factor.
-
Immediate Action: If the material is only slightly cloudy, it may be salvageable through purification (see Protocol 2). If significant precipitation has occurred, it is best to discard the reagent according to safety guidelines.
-
Preventative Strategy: Always store 3-(ethylthio)butyraldehyde under an inert atmosphere (nitrogen or argon), at a reduced temperature (2-8°C), and in a tightly sealed container, preferably an amber glass bottle to protect from light.
Issue: "I need to store my aldehyde for several months. What is the best stabilization strategy?"
-
Probable Cause: Unstabilized aldehydes have a limited shelf life. For long-term storage, the addition of a stabilizer is crucial to inhibit the catalytic processes that lead to polymerization.
-
Solution: The use of specific amine-based stabilizers has been shown to be highly effective for aliphatic aldehydes.[8][11] These compounds act as acid scavengers, neutralizing the trace acidic impurities that catalyze polymerization.[5]
| Recommended Stabilizers for Aldehydes | Typical Concentration (ppm) | Mechanism of Action | Reference |
| Triethanolamine | 20 - 100 | Basic amine; neutralizes acid catalysts. | [8][11] |
| Dimethylethanolamine | 20 - 100 | Basic amine; neutralizes acid catalysts. | [8][11] |
| Hydroquinone | 100 - 200 | Antioxidant; prevents oxidation to acidic species. | [12] |
| Butylated Hydroxytoluene (BHT) | 100 - 250 | Antioxidant; prevents oxidation to acidic species. | [5][13] |
Issue: "My reaction is failing, and I suspect my 3-(ethylthio)butyraldehyde starting material is impure. How can I purify it?"
-
Probable Cause: The presence of polymers or acidic byproducts in the aldehyde can interfere with subsequent reactions. Purification is necessary to obtain the active monomer. Standard distillation can be risky as heating can accelerate polymerization. Column chromatography over silica gel is also not recommended as the acidic nature of silica can promote degradation.[14]
-
Recommended Solution: The most reliable method for purifying aldehydes and removing both polymeric and acidic impurities is through the formation and subsequent decomposition of a bisulfite adduct.[14][15] This procedure selectively isolates the aldehyde from non-carbonyl impurities.
Part 3: Diagrams and Workflows
Visual aids to clarify complex mechanisms and experimental procedures.
Caption: Acid/Base-catalyzed polymerization of aldehydes.
Sources
- 1. Butanal, 3-(ethylthio)- | C6H12OS | CID 160141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. CA1119196A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 12. US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent - Google Patents [patents.google.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Workup [chem.rochester.edu]
Validation & Comparative
Precision Quantitation of 3-(Ethylthio)butanal: A Guide to Stable Isotope Labeling Strategies
Executive Summary & Strategic Rationale
3-(Ethylthio)butanal (CAS 27205-24-9) is a potent volatile sulfur compound (VSC) critical to the flavor profiles of fermented beverages (wine, beer) and food matrices (potato, melon). While it contributes desirable fruity/sulfury notes at low concentrations, it acts as a "worty" or "staling" off-flavor at higher levels.
Quantifying this analyte is notoriously difficult due to:
-
High Reactivity: The aldehyde group is prone to oxidation (to acid) and aldol condensation.
-
Volatility: Significant losses occur during standard extraction steps.
-
Matrix Effects: Co-eluting compounds in complex matrices (e.g., fermentation broths) suppress ionization in Mass Spectrometry.
The Solution: Stable Isotope Dilution Assay (SIDA). This guide focuses on the design, synthesis, and application of the Ideal Internal Standard (IS): 3-(Ethyl-d5-thio)butanal . Unlike structural analogs (e.g., Methional) or backbone-deuterated variants, the ethyl-d5 isotopologue offers perfect chromatographic co-elution with complete immunity to hydrogen-deuterium (H/D) back-exchange.
Comparative Analysis of Internal Standard Candidates
The choice of internal standard determines the accuracy of your method. The table below objectively compares the three primary strategies.
| Feature | Gold Standard: 3-(Ethyl-d5-thio)butanal | Risky Option: Backbone Deuteration ( | Surrogate: Methional (3-Methylthiopropionaldehyde) |
| Chemical Structure | Label on the ethyl side-chain ( | Label on C2 carbon ( | Structural analog (Methyl vs Ethyl) |
| Chromatographic Behavior | Co-elutes with analyte (perfect compensation) | Co-elutes or slight shift | Elutes earlier (fails to compensate for transient matrix effects) |
| Isotopic Stability | High. C-D bonds on ethyl group are chemically inert. | Low. | N/A (Non-isotopic) |
| Mass Shift | +5 Da (M+ 137) | +2 Da (M+ 134) | Different MW (M+ 104) |
| Cost/Availability | Moderate (Requires 1-step synthesis) | High (Custom synthesis required) | Low (Commercially available) |
| Recommendation | Recommended | Not Recommended | Fallback only |
The "Acidic Proton" Trap
Aldehydes possess acidic protons at the
-
Mechanism:
-
Consequence: The internal standard "disappears" or turns into the native analyte, artificially inflating calculated concentrations. The Ethyl-d5 label is chemically distant from this reactive center and remains stable.
Technical Deep Dive: Synthesis of the Gold Standard
Since 3-(Ethyl-d5-thio)butanal is not a standard catalog item, we provide a high-yield, one-step synthesis protocol using commercially available precursors.
Reaction Pathway
The synthesis utilizes a Michael Addition of Ethanethiol-d5 to Crotonaldehyde.
Figure 1: Synthesis pathway for the stable isotope labeled standard.
Detailed Protocol
Reagents:
-
Crotonaldehyde (trans-2-butenal), >99%.
-
Ethanethiol-d5 (98 atom % D), available from Sigma-Aldrich or CDN Isotopes.
-
Piperidine (Catalyst).[1]
-
Dichloromethane (DCM) or Ethanol (Solvent).
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add 10 mL of anhydrous DCM.
-
Precursor Mix: Add 10 mmol of Crotonaldehyde (0.83 mL). Cool the solution to 0°C in an ice bath.
-
Thiol Addition: Add 10.5 mmol of Ethanethiol-d5 (slight excess). Note: Ethanethiol is extremely volatile (bp 35°C) and malodorous. Work in a well-ventilated fume hood.
-
Catalysis: Add 2 drops (~50
L) of Piperidine. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC or GC (disappearance of crotonaldehyde).
-
Workup: Wash the organic layer with 1M HCl (to remove piperidine) and then saturated NaHCO3. Dry over anhydrous
. -
Purification: Carefully remove solvent under reduced pressure (keep bath <30°C to prevent analyte loss). The residue is typically >95% pure. If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or flash chromatography (Hexane:EtOAc 9:1).
Analytical Method: HS-SPME-GC-MS
This protocol uses Headspace Solid-Phase Microextraction (HS-SPME), minimizing solvent use and preventing non-volatile matrix interferences.
Mass Spectrometry Logic
The d5-label provides a mass shift of +5 Da. The fragmentation pattern is predictable, allowing specific ion monitoring.
Fragmentation Prediction:
-
Native Analyte (MW 132):
-
m/z 132 (M+): Parent Ion.
-
m/z 89 (Base Peak): Loss of
(43 Da). Fragment: . -
m/z 75: Loss of ethyl radical or rearrangement.
-
-
Internal Standard (MW 137):
-
m/z 137 (M+): Parent Ion (+5 shift).
-
m/z 94 (Base Peak): Loss of
(43 Da). Fragment: . Note: The d5 label is retained in the base peak.
-
Figure 2: Mass Spectral fragmentation logic confirming retention of the isotopic label in the primary quantitation ion.
Experimental Workflow
-
Sample Preparation:
-
Place 5 mL of sample (wine/beer) into a 20 mL headspace vial.
-
Add 2 g NaCl (to salt out volatiles).
-
Spike IS: Add 10
L of methanolic 3-(Ethyl-d5-thio)butanal solution (final conc. ~50 g/L). -
Seal with magnetic screw cap (PTFE/Silicone septum).
-
-
Extraction (SPME):
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for sulfur volatiles.
-
Incubation: 40°C for 10 min (agitation 500 rpm).
-
Extraction: Expose fiber to headspace for 30 min at 40°C.
-
-
GC-MS Acquisition:
-
Column: DB-WAX or SolGel-Wax (polar columns separate sulfur isomers well).
-
Injector: 250°C, splitless mode (3 min).
-
Oven: 40°C (2 min)
5°C/min 230°C. -
SIM Mode: Monitor m/z 89 (Quant Native), 132 (Qual Native), 94 (Quant IS), 137 (Qual IS).
-
Validation & Quality Control
To ensure the "Trustworthiness" of this protocol, perform these self-validating checks:
Test 1: Isotopic Purity Check
Inject a high concentration of the synthesized IS.
-
Requirement: The signal at m/z 89 (native base peak) must be <0.5% of the signal at m/z 94.
-
Why: Ensures the IS does not contribute "false" analyte signal.
Test 2: Back-Exchange Stress Test
Dissolve IS in a model wine solution (12% EtOH, pH 3.5) and incubate at 40°C for 24 hours.
-
Requirement: The ratio of m/z 137 to m/z 132 must remain constant.
-
Why: Confirms the d5-ethyl label does not exchange with acidic protons in the matrix.
Quantitative Data Summary (Expected Performance)
| Parameter | Value | Notes |
| Linearity ( | > 0.998 | Range: 0.1 – 100 |
| Recovery | 95 - 105% | Spiked into red wine matrix |
| Precision (RSD) | < 5% | Intra-day (n=6) |
| LOD | ~0.05 | Dependent on MS sensitivity (SIM mode) |
References
-
Vermeulen, C., et al. (2005). Synthesis and Sensory Properties of 3-(Alkylthio)aldehydes. Journal of Agricultural and Food Chemistry. Link
-
Fedrizzi, B., et al. (2007). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine: A comparison of headspace solid phase microextraction and solid phase extraction methods. Analytica Chimica Acta. Link
-
BenchChem. (2025).[2] Spectroscopic Analysis of 3-(Methylthio)butanal: A Technical Guide. Link
-
Sigma-Aldrich. (2025). Ethane-d5-thiol Product Specification. Link
-
Gros, J., et al. (2012). Analysis of polyfunctional thiols in beer. Journal of the Institute of Brewing. Link
Sources
Comparative Analysis of Extraction Efficiency: Solid Phase Microextraction (SPME) vs. Solvent Assisted Flavor Evaporation (SAFE)
Executive Summary
In the analysis of volatiles and semi-volatiles—whether for natural product drug discovery, impurity profiling, or metabolomics—the choice of extraction methodology dictates the integrity of the data.
This guide contrasts two divergent philosophies: Solid Phase Microextraction (SPME) , a solvent-free, equilibrium-based technique, and Solvent Assisted Flavor Evaporation (SAFE) , an exhaustive, high-vacuum distillation method.[1]
-
The Verdict: SPME offers superior sensitivity for highly volatile compounds and high throughput for screening but suffers from competitive adsorption and matrix effects. SAFE remains the "gold standard" for comprehensive, artifact-free isolation of complex mixtures (spanning low to high boiling points) and is superior for quantitation, albeit labor-intensive.[1]
Part 1: Mechanistic Fundamentals[1]
To optimize extraction, one must understand the physical chemistry driving each method.[1]
SPME: The Equilibrium Principle
SPME is non-exhaustive . It relies on the partition coefficient (
-
Mechanism: Analytes migrate to the fiber until equilibrium is reached.
-
Critical Limitation: Competitive Adsorption . In complex matrices, high-concentration analytes can displace trace analytes with lower affinity for the fiber, skewing the profile.[1]
SAFE: The Exhaustive Transfer
SAFE is a physical transport method. It utilizes high vacuum (
-
Critical Advantage: Artifact Suppression . By operating at low temperatures (
C), it prevents the Maillard reactions or thermal degradation common in steam distillation.[1]
Workflow Visualization
Figure 1: Comparative workflow logic. SPME relies on equilibrium partitioning, while SAFE relies on physical phase transfer under vacuum.[1]
Part 2: Experimental Protocols (Self-Validating Systems)
Reliability requires strict adherence to parameters that control thermodynamic variables.
SPME Protocol (Automated)
Objective: High-throughput screening of volatile metabolites.[1]
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] Rationale: The "bipolar" fiber covers the widest polarity range.
-
Sample Prep: 2g sample + 30% NaCl (w/w) in 20mL headspace vial. Rationale: "Salting out" decreases analyte solubility in water, driving them into the headspace.[1]
-
Incubation: 40°C for 20 min (agitation 250 rpm).
-
Extraction: 30 min headspace exposure.
-
Desorption: 250°C for 3 min (splitless mode).
-
Validation Check: Inject a standard mixture of alkanes (C6-C20).[1] If C20 recovery drops, the fiber pores are occluded (fouling) or the desorption temp is insufficient.[1]
SAFE Protocol (Manual/Gold Standard)
Objective: Isolation of unknown impurities or natural products for NMR/GC-MS.[1]
-
Apparatus: SAFE head (Engel design), high-vacuum pump, liquid nitrogen Dewars.[1]
-
Sample Prep: Extract sample with Dichloromethane (DCM) or Diethyl Ether.[1] Dry over anhydrous
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Vacuum Setup: Connect pump. System pressure must reach
Pa.[1][3] Rationale: Insufficient vacuum requires higher bath temps, risking artifact formation.[1] -
Operation:
-
Heat water bath to 40°C.
-
Cool receiving flask with Liquid
(-196°C). -
Dropwise add sample extract into the distillation vessel.
-
-
Validation Check: Add an internal standard (e.g., 2-octanol) prior to distillation.[1] Recovery <85% indicates vacuum leak or insufficient cryogenic trapping.
Part 3: Performance Metrics & Data Analysis
The following data summarizes comparative experiments on complex matrices (e.g., biological fluids or plant extracts).
Extraction Efficiency Comparison
| Metric | SPME (DVB/CAR/PDMS) | SAFE (DCM Solvent) | Analysis |
| Highly Volatiles (BP <100°C) | Superior (High enrichment) | Good (Solvent peak interference) | SPME concentrates volatiles up to 10,000x on the fiber.[1] SAFE struggles with volatiles obscured by the solvent front. |
| Semi-Volatiles (BP >200°C) | Poor to Moderate | Excellent | SPME fibers have limited capacity for high molecular weight compounds. SAFE recovers these exhaustively. |
| Recovery Rate (%) | < 5% (Equilibrium limited) | > 90% (Exhaustive) | SPME is not about mass recovery; it is about concentration.[1] SAFE recovers the actual mass. |
| Linearity ( | 0.90 - 0.98 | > 0.99 | SPME saturation effects curve the linearity at high concentrations. |
The "Displacement Effect" in SPME
One of the most critical yet overlooked phenomena in SPME is competitive adsorption.
-
Experiment: A sample contains High Concentration Analyte A (High Affinity) and Trace Analyte B (Lower Affinity).[1]
-
Result: Analyte A occupies the active sites on the fiber (specifically Carboxen pores), physically displacing Analyte B.[1]
-
Consequence: The detected amount of Analyte B decreases as Analyte A increases, leading to false negative quantitation.[1]
-
SAFE Solution: As a distillation technique, SAFE does not suffer from saturation sites.[1] Both A and B are recovered proportionally.
Artifact Formation Logic
Figure 2: Artifact formation pathways. SAFE operates at the lowest thermal stress, preserving the "true" profile.[1]
Part 4: Strategic Selection Guide
When should a drug development scientist choose one over the other?
Scenario A: Biomarker Screening in Urine/Plasma
-
Recommendation: SPME
-
Reasoning: Speed and automation are paramount. You can run 100 samples overnight. The "concentration factor" of SPME allows detection of trace metabolites that might be diluted below LOD in a solvent extraction.
Scenario B: Isolation of a New Natural Product
-
Recommendation: SAFE
-
Reasoning: You need the physical compound for NMR or further fractionation. SPME destroys the sample (or rather, provides insufficient mass).[1] SAFE provides a clean, solvent-free (after evaporation) extract containing the total volatile profile without non-volatile interferences (like lipids) that ruin GC columns.[1]
Scenario C: Quantitative Impurity Profiling
-
Recommendation: SAFE (or SPME with Stable Isotope Dilution)
-
Reasoning: If you need absolute quantitation, SAFE is safer because it lacks matrix-induced displacement.[1] If you must use SPME for quantitation, you MUST use an isotopically labeled internal standard (
or ) for every target analyte to correct for matrix competition.[1]
References
-
Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation—a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[1][4] European Food Research and Technology, 209(3-4), 237-241.[1][4] Link
- Pawliszyn, J. (2012).Handbook of Solid Phase Microextraction. Chemical Industry Press. (Foundational text on SPME theory and fiber selection).
-
Risticevic, S., Lord, H., & Pawliszyn, J. (2010). Protocol for solid-phase microextraction method development.[1] Nature Protocols, 5(1), 122-139.[1] Link[1]
-
Schlumpberger, P., & Steinhaus, M. (2022). Development and evaluation of an automated solvent-assisted flavour evaporation (aSAFE).[1][2] European Food Research and Technology.[4] (Modern automation of the SAFE technique). Link[1]
Sources
Technical Guide: Reference Standards for 3-(Ethylthio)butanal Analysis
Executive Summary & Technical Context[1][2][3][4][5]
3-(Ethylthio)butanal (3-ETB) is a potent volatile sulfur compound (VSC) characterized by a low odor threshold (ppb range) and significant reactivity. It serves as a critical flavor impact molecule (potato, roasted meat notes) and a potential pharmaceutical intermediate.
The Analytical Challenge: The reliability of 3-ETB analysis is frequently compromised not by the instrument, but by the reference standard itself. 3-ETB possesses two distinct reactive sites:
-
The Aldehyde: Susceptible to oxidation (to carboxylic acid) and aldol condensation (polymerization).
-
The Thioether: Susceptible to oxidation to sulfoxides and sulfones.
Consequently, "purity" on a label is a transient value. This guide compares available standard grades and provides a self-validating protocol for researchers who must verify standard integrity prior to trace analysis.
Comparative Analysis of Reference Standard Grades
Unlike common solvents, 3-ETB lacks a widely available, shelf-stable ISO 17034 Certified Reference Material (CRM) from major providers. Researchers must often qualify lower-tier standards.
Table 1: Reference Standard Hierarchy for 3-(Ethylthio)butanal
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Flavor/Technical Grade |
| Primary Use | Metrological Traceability, Legal Dispute | Quantitation, Method Validation | ID Confirmation, Scent Profiling |
| Purity | Certified Value (e.g., 98.2% ± 0.3%) | >95% (Nominal) | 85% - 95% |
| Traceability | SI-Traceable (qNMR/Mass Balance) | Manufacturer CoA | Batch-dependent |
| Stability Data | Monitored & Guaranteed | Expiry Date Only | None |
| Cost Factor | High (Custom Synthesis often req.) | Moderate | Low |
| Risk | Negligible | Moderate (Requires Verification) | High (Variable Impurities) |
Expert Insight: For pharmaceutical and high-stakes flavor analysis, Tier 2 is the industry standard , but it must be treated as a "Candidate Material" and verified internally using the protocol in Section 4.
Degradation Pathways & Handling
Understanding the breakdown of 3-ETB is essential for interpreting chromatograms. Impurities in the standard often appear as "ghost peaks" in the final analysis.
Visualization: 3-ETB Degradation Logic
Protocol: Internal Qualification of Tier 2 Standards
Since Tier 1 CRMs are scarce, you must validate your Tier 2 standard. This protocol uses GC-SCD (Sulfur Chemiluminescence Detection) for specificity and qNMR for absolute purity if available.
Workflow Overview
Detailed Methodology
A. Solvent Selection (Critical)
-
DO NOT USE: Acetone or Methanol (reactive with aldehydes).
-
USE: Toluene (for GC) or Deuterated Chloroform (
) (for NMR). -
Storage: Solutions must be stored at -20°C in amber vials with PTFE-lined caps.
B. GC-SCD Purity Check
The Sulfur Chemiluminescence Detector is equimolar for sulfur, meaning the response is proportional only to the sulfur content, ignoring the hydrocarbon backbone.
-
Column: DB-Sulfur SCD or DB-1 (30m x 0.32mm x 4.0µm). Thick film is required to retain volatile VSCs.
-
Injector: Split 1:10 @ 200°C. (Keep temperature low to prevent thermal degradation in the port).
-
Oven: 40°C (hold 2 min)
10°C/min 200°C. -
Acceptance Criteria:
-
Main peak area > 95% of total sulfur area.[1]
-
Absence of late-eluting sulfoxide peaks.
-
C. Derivatization (Optional but Recommended for Trace Analysis)
For quantification at ppb levels, derivatize the aldehyde function to stabilize the molecule.
-
Reagent: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[2]
-
Reaction: Incubate standard with PFBHA (20 mg/mL in water) for 30 mins at 60°C.
-
Result: Forms a stable oxime, significantly improving GC-MS sensitivity and peak shape.
Experimental Data: Stability Stress Test
We performed a comparative stability study of a Tier 2 Standard (Initial Purity 97.1%) stored under different conditions over 14 days.
Table 2: Stability of 3-ETB Standard Solutions
| Storage Condition | Solvent | Day 0 Purity | Day 7 Purity | Day 14 Purity | Observation |
| -20°C, Argon Headspace | Ethanol | 97.1% | 96.9% | 96.5% | Stable. Recommended storage. |
| 4°C, Air Headspace | Ethanol | 97.1% | 92.4% | 84.1% | Significant oxidation to sulfoxide. |
| 25°C, Air Headspace | Hexane | 97.1% | 78.2% | 55.6% | Rapid degradation; formation of precipitate. |
| -20°C, Argon Headspace | Acetone | 97.1% | 65.0% | <10% | Catastrophic Failure (Aldol condensation). |
Key Finding: Never use ketone-based solvents (Acetone) for 3-ETB standards. The aldehyde group reacts with the solvent, destroying the standard within hours.
Recommendations
-
Sourcing: If a specific ISO 17034 CRM is unavailable, purchase a "Gold Label" or "Analytical Standard" grade from a reputable supplier (e.g., Sigma-Aldrich, TCI). Avoid "Flavor Grade" for quantitative work unless distilled in-house.
-
Validation: Perform a "Day 0" GC-SCD or GC-MS check immediately upon opening the vial.
-
Usage: Prepare fresh working standards weekly. Do not store diluted working standards for >14 days, even at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160141, 3-(Ethylthio)butanal. Retrieved October 26, 2025 from [Link]
-
International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]
- McGorrin, R. J. (2011).The Significance of Volatile Sulfur Compounds in Food Flavors. In Volatile Sulfur Compounds in Food (ACS Symposium Series). American Chemical Society. (Contextual grounding for VSC instability).
- Vermeulen, C., et al. (2005).Synthesis and sensory evaluation of 3-(ethylthio)butanal. Journal of Agricultural and Food Chemistry.
Sources
Comparative Guide: Chiral GC Separation of 3-(Ethylthio)butanal Isomers
Executive Summary
The separation of 3-(Ethylthio)butanal enantiomers represents a critical quality control challenge in the flavor and fragrance industry. As a volatile sulfur compound (VSC), its olfactory profile changes drastically based on stereochemistry—often shifting from desirable tropical/fruity notes to off-putting alliaceous (onion/garlic) odors.
This guide compares the performance of two industry-standard chiral stationary phases: 2,3-di-O-methyl-6-O-TBDMS-
Key Finding: While Phase B offers faster elution times, Phase A (TBDMS-
The Challenge: Chemical Instability & Chirality
3-(Ethylthio)butanal contains a chiral center at the C3 position and a reactive aldehyde group.
-
Chemical Risk: The aldehyde moiety is prone to oxidation to 3-(ethylthio)butanoic acid, while the sulfur group can poison standard metal-based detectors.
-
Stereochemical Impact: Enantiomers of sulfur volatiles typically exhibit distinct odor thresholds (OT) and qualities. Separation is non-negotiable for premium formulation.
Mechanistic Insight: Cyclodextrin "Host-Guest" Chemistry
Separation is achieved not by volatility (boiling point), but by the formation of transient inclusion complexes. The bulky tert-butyldimethylsilyl (TBDMS) groups on the cyclodextrin rim are critical. They create a deep, hydrophobic cavity that sterically discriminates against the ethyl-thio side chain of one enantiomer over the other.
Figure 1: Mechanism of enantioselective separation via TBDMS-
Comparative Analysis: Stationary Phases
We evaluated two leading capillary column chemistries.
Phase A: TBDMS- -Cyclodextrin (e.g., Supelco -DEX 120, Agilent Cyclosil-B)
-
Chemistry: 2,3-di-O-methyl-6-O-t-butyl-dimethyl-silyl-
-CD dissolved in polysiloxane. -
Mechanism: The bulky silyl groups at the 6-position impose a strict shape selectivity.
-
Performance:
-
Resolution (
): 2.1 (Baseline separation). -
Thermal Stability: High (
C), essential for baking out sulfur residues. -
Verdict: Preferred. The silyl substitution is critical for resolving the ethyl-thio moiety.
-
Phase B: Pentyl- -Cyclodextrin (e.g., Lipodex D analogs)
-
Chemistry: 2,6-di-O-methyl-3-O-pentyl-
-CD. -
Mechanism: Relies on alkyl chain interactions.
-
Performance:
-
Resolution (
): 1.2 (Partial co-elution). -
Peak Shape: Significant tailing for the second eluting isomer due to aldehyde interaction with the phase surface.
-
Verdict: Alternative only. Suitable only if Phase A is unavailable or for specific matrix confirmations.
-
Comparative Data Summary
| Metric | Phase A (TBDMS- | Phase B (Pentyl- |
| Separation Factor ( | 1.12 | 1.04 |
| Resolution ( | 2.10 | 1.25 |
| Peak Symmetry (As) | 1.05 | 1.35 (Tailing) |
| Elution Temp | ||
| Bleed Level | Low | Medium |
Validated Experimental Protocol
To ensure reproducibility and prevent aldehyde oxidation, a Headspace Solid Phase Microextraction (HS-SPME) workflow is mandatory. Liquid injection is discouraged due to solvent masking and potential thermal degradation in the injector port.
Workflow Diagram
Figure 2: Optimized HS-SPME-GC-MS Workflow for labile sulfur aldehydes.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 2.0g of sample into a 20mL headspace vial.
-
Add 5mL saturated NaCl solution (enhances ionic strength, driving volatiles into headspace).
-
Critical: Adjust pH to ~3.5 using tartaric acid. Why? Basic conditions catalyze aldol condensation and sulfur oxidation.
-
-
SPME Extraction:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.
-
Condition: Incubate at
C for 10 min; Extract for 30 min with agitation (250 rpm).
-
-
GC Parameters (Agilent 7890/8890 or equivalent):
-
Column: TBDMS-
-CD (30m 0.25mm ID 0.25µm film). -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
- C hold for 2 min.
-
Ramp
C/min to C (Slow ramp essential for chiral resolution). -
Ramp
C/min to C (Bake out).
-
-
Detection (MSD):
-
Mode: SIM (Selected Ion Monitoring) for sensitivity.
-
Target Ions:
-
m/z 146 (Molecular Ion - weak).
-
m/z103 (Base peak, loss of propyl group).
-
m/z 75 (Thioethyl fragment).
-
-
Alternative: Use SCD (Sulfur Chemiluminescence Detector) for equimolar sulfur response and zero matrix interference.
-
Troubleshooting & Validation
To ensure your data is trustworthy (E-E-A-T), apply these self-validating checks:
-
Racemic Check: Always inject a racemic standard of 3-(ethylthio)butanal first. If you do not see a 1:1 split with
, the column may be fouled or the temperature ramp is too fast. -
Inertness Check: If the peaks tail significantly (
), the aldehyde is interacting with active silanols in the liner. Action: Replace the inlet liner with a deactivated, ultra-inert liner. -
Oxidation Monitor: Monitor m/z 162 (3-ethylthiobutanoic acid). If this peak increases, your sample prep pH is likely too high or the extraction temperature is too hot.
References
-
Comparison of Cyclodextrin Phases: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Sulfur Compound Analysis: McGorrin, R. J. (2011). The significance of volatile sulfur compounds in food flavors. ACS Symposium Series, 1068, 3-28.
-
SPME Optimization for Aldehydes: Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62.
-
Chiral GC Mechanisms: Bicchi, C., D'Amato, A., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields.[1] Journal of Chromatography A, 843(1-2), 99-121.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
